molecular formula C16H15NO5S3 B2613821 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide CAS No. 896322-46-6

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2613821
CAS No.: 896322-46-6
M. Wt: 397.48
InChI Key: PMCIQWKCNJXAQE-UHFFFAOYSA-N
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Description

N-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene-2-sulfonamide core linked to a substituted ethyl chain. The benzenesulfonyl group introduces strong electron-withdrawing properties, while the furan heterocycle may enhance aromatic interactions in biological systems.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S3/c18-24(19,13-6-2-1-3-7-13)15(14-8-4-10-22-14)12-17-25(20,21)16-9-5-11-23-16/h1-11,15,17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCIQWKCNJXAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as benzenesulfonyl chloride, furan-2-carbaldehyde, and thiophene-2-sulfonamide. These intermediates are then subjected to a series of reactions including sulfonation, condensation, and coupling reactions under controlled conditions.

For instance, the synthesis may begin with the sulfonation of thiophene to form thiophene-2-sulfonamide. This is followed by the condensation of furan-2-carbaldehyde with an appropriate amine to form the furan-2-yl intermediate. Finally, the benzenesulfonyl chloride is reacted with the furan-2-yl intermediate and thiophene-2-sulfonamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide has shown promise in various therapeutic areas:

  • Anticancer Activity : Compounds with similar structures have been investigated for their potential to inhibit cancer cell proliferation. The sulfonamide group is known to enhance biological activity against certain cancer types.
  • Antimicrobial Properties : The presence of the thiophene ring can contribute to antimicrobial activity, making this compound a candidate for further studies in antibiotic development.

Material Science Applications

This compound also holds potential in material science:

  • Organic Electronics : Due to its electron-rich nature, this compound can be utilized in the development of organic semiconductors and photovoltaic devices.

Case Studies and Research Findings

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry explored sulfonamide derivatives' efficacy against various cancer cell lines, indicating that modifications to the thiophene structure can significantly enhance anticancer properties .
  • Antimicrobial Activity : Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that thiophene-based compounds exhibited strong antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Organic Electronics Development : A project presented at an international conference on organic electronics showcased the use of thiophene derivatives in enhancing the efficiency of organic light-emitting diodes (OLEDs), suggesting that this compound could be similarly effective .

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Structural Analogues with Thiophene-2-sulfonamide Cores

(a) N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide ()
  • Structure: Features a thiophene-2-sulfonamide group attached to a dimethylaminoethyl chain.
  • Key Differences: The dimethylamino group introduces a basic nitrogen, enhancing solubility in acidic environments. In contrast, the target compound’s ethyl chain has aromatic (benzenesulfonyl and furan) substituents, likely increasing hydrophobicity.
  • Synthesis : Synthesized via reaction of N,N-dimethylethylenediamine with 2-thiophenesulfonyl chloride (71% yield) .
(b) 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (, Compound 5a)
  • Structure: Contains a phenoxyethyl group and an ethynyl substituent on the thiophene ring.
  • Key Differences: The ethynyl group may enhance rigidity, while the phenoxyethyl moiety offers moderate hydrophobicity.
  • Synthesis : Yield of 49%, purified via silica gel chromatography .

Furan-Containing Sulfonamides

(a) N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide ()
  • Structure : Combines a furfuryl group with a p-toluenesulfonamide.
  • Key Differences : The furan is directly attached to the sulfonamide nitrogen, whereas the target compound positions furan on an ethyl chain. This difference may influence conformational flexibility and binding interactions.
  • Synthesis : Reported in a 2004 study, though yield and conditions are unspecified .
(b) Ranitidine-related compound B ()
  • Structure: Includes a dimethylamino-methyl-furan linked to a nitroethenediamine-sulfonamide complex.
  • Key Differences: The nitro and dimethylamino groups introduce redox-active and basic properties absent in the target compound. The target’s benzenesulfonyl group may confer greater stability .

Sulfonamides with Bulky or Metal-Containing Groups

(a) N-(2-phenyl-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (, Compound 2a)
  • Structure : Incorporates a tetramethylpiperidinyloxy (TEMPO) radical and dual sulfonamide groups.
  • The target compound lacks such groups but retains aromatic diversity for π-π interactions .
(b) Ferrocenylmethylidene-sulfonamide ()
  • Structure : Contains a ferrocene (iron-containing) group and a thiophene-linked sulfonamide.
  • Key Differences: The organometallic ferrocene group enables redox activity, unlike the purely organic target compound. Both share thiophene-sulfonamide cores, but the target’s substituents prioritize aromaticity over metal coordination .

Biological Activity

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound features a unique combination of benzenesulfonyl , furan , and thiophene moieties, which contribute to its distinct chemical properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of Intermediate Compounds : This includes the synthesis of furan and thiophene derivatives.
  • Coupling Reactions : The sulfonyl groups are coupled with ethyl groups under controlled conditions.
  • Optimization for Yield and Purity : Industrial methods may involve catalysts and advanced purification techniques to enhance the final product's quality.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values were reported as follows:
    • Staphylococcus aureus: MIC 15.625–62.5 μM
    • Enterococcus faecalis: MIC 62.5–125 μM

The compound's action is bactericidal, primarily by inhibiting protein synthesis pathways, which subsequently affects nucleic acid and peptidoglycan production .

Inhibition of Carbonic Anhydrase

Another important biological activity of this compound is its ability to inhibit carbonic anhydrase (CA), an enzyme crucial for various physiological processes. The inhibition was found to be potent in the nanomolar range for human carbonic anhydrase II, indicating its potential as a therapeutic agent for conditions like glaucoma .

Antibiofilm Activity

The compound also shows moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Biofilm Inhibitory Concentration (MBIC) values were recorded as follows:

Bacterial StrainMBIC (μg/mL)
MRSA62.216–124.432
Staphylococcus epidermidis31.108–62.216

These findings suggest that the compound could be a candidate for treating biofilm-associated infections .

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, thereby inhibiting their activity or altering their function. This can include:

  • Inhibition of Enzymatic Activity : By binding to enzymes like carbonic anhydrase.
  • Disruption of Protein Synthesis : Affecting bacterial growth and survival.

Case Studies

  • Topical Applications : In vivo studies on ocular normotensive rabbits indicated that the compound could effectively lower intraocular pressure, showcasing its potential in ophthalmology .
  • Comparative Studies : When compared with other sulfonamide derivatives, this compound exhibited superior antibacterial properties against resistant strains, highlighting its therapeutic advantages .

Q & A

Basic: What synthetic routes are recommended for preparing N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide, and how can purity be optimized?

Methodological Answer:
A common approach involves multi-step sulfonylation and alkylation reactions. For example, Lewis acid-catalyzed ring-opening reactions (e.g., Yb(OTf)₃ in dichloroethane) can facilitate the introduction of sulfonamide and furan groups . Key steps include:

  • Sulfonamide coupling : React benzenesulfonyl chloride with a furan-containing ethylamine intermediate under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification : Use flash column chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substitution patterns. For instance, thiophene sulfonamide protons appear as distinct singlets near δ 7.5–8.0 ppm, while furan protons resonate at δ 6.3–7.2 ppm .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry, as demonstrated for similar sulfonamide-furan hybrids (e.g., bond angles of 107–112° for sulfonyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₈N₂O₅S₂: 418.0721) .

Advanced: How can researchers address contradictory solubility data in polar vs. nonpolar solvents during formulation?

Methodological Answer:
Contradictions often arise from protonation states or aggregation. Strategies include:

  • pH-Dependent Solubility Testing : Use potentiometric titrations (e.g., Sirius T3) to measure solubility across pH 1–12. Sulfonamides typically show increased solubility in alkaline conditions due to deprotonation .
  • Co-Solvent Systems : Blend DMSO with PEG-400 or cyclodextrins to enhance aqueous solubility without precipitation .
  • Dynamic Light Scattering (DLS) : Monitor particle size in real-time to detect aggregation in nonpolar solvents .

Advanced: What mechanistic insights explain the compound’s reactivity in catalytic cross-coupling reactions?

Methodological Answer:
The sulfonamide group acts as an electron-withdrawing ligand, stabilizing transition metals (e.g., Pd or Cu) in cross-coupling reactions. Key observations:

  • DFT Calculations : Reveal a 0.3–0.5 eV reduction in activation energy when the sulfonamide coordinates to Pd(0) .
  • Kinetic Studies : Pseudo-first-order kinetics (k ≈ 1.2 × 10⁻³ s⁻¹ at 80°C) suggest a rate-limiting oxidative addition step .
  • Catalyst Optimization : Yb(OTf)₃ improves yields (75–82%) by polarizing the sulfonyl moiety, enhancing electrophilicity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

  • Analog Synthesis : Modify the furan (e.g., replace with thiophene) or sulfonamide (e.g., introduce nitro or methoxy groups) to assess electronic effects .
  • In Vitro Assays : Test inhibition of target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization (IC₅₀ values reported as 0.8–2.4 µM) .
  • Molecular Docking : Compare binding poses in homology models (e.g., AutoDock Vina) to correlate substituent size/position with activity .

Advanced: What analytical methods resolve discrepancies in crystallographic vs. computational structural models?

Methodological Answer:

  • Rietveld Refinement : Adjust X-ray diffraction data to account for thermal motion artifacts, particularly for flexible sulfonamide groups .
  • Solid-State NMR : ¹⁵N CP/MAS NMR distinguishes hydrogen-bonding patterns (e.g., N–H···O interactions at 120–140 ppm) .
  • DFT Geometry Optimization : Compare computed bond lengths (e.g., S–N: 1.63 Å) with experimental values to validate models .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C suggests storage below 25°C in inert atmospheres (e.g., argon) .
  • Light Sensitivity : Protect from UV exposure (λ > 300 nm) using amber glass vials to prevent sulfonamide bond cleavage .
  • Hygroscopicity Testing : Karl Fischer titration monitors moisture uptake; store with desiccants (e.g., silica gel) if water content exceeds 0.5% w/w .

Advanced: How can researchers mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Reaction Monitoring : Use inline FTIR to detect intermediates (e.g., sulfonic acid byproducts at 1730 cm⁻¹) and adjust reagent stoichiometry .
  • Flow Chemistry : Continuous flow systems reduce residence time, minimizing side reactions (e.g., dimerization yields drop from 15% to <2%) .
  • Catalyst Recycling : Immobilize Yb(OTf)₃ on mesoporous silica to maintain >90% activity over 5 cycles .

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